![molecular formula C11H14OSi B14432626 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- CAS No. 78752-32-6](/img/structure/B14432626.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- is a unique organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and materials science. Its structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a trimethylsilyl group attached at the 8th position, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a tandem Rhodium (I) catalyzed reaction involving terminal aryl alkynes . The reaction sequence includes head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions can facilitate its production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as magnesium . The reactions typically occur under controlled temperatures and in the presence of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- involves its interaction with molecular targets through various pathways. For instance, in polymerization reactions, the compound can undergo [4+2] cycloaddition with active double bonds, leading to the formation of complex polymer structures . The trimethylsilyl group plays a crucial role in stabilizing intermediates and facilitating these reactions.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the trimethylsilyl group.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the trimethylsilyl group.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: A derivative with methoxy groups instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Properties
CAS No. |
78752-32-6 |
|---|---|
Molecular Formula |
C11H14OSi |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
8-trimethylsilylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)11-9-7-5-4-6-8(9)10(11)12/h4-7,11H,1-3H3 |
InChI Key |
BTQWZKJNAJOBLA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
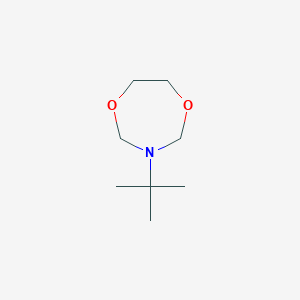

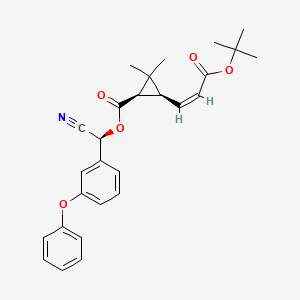
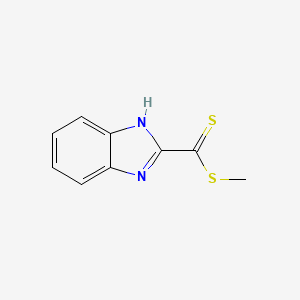
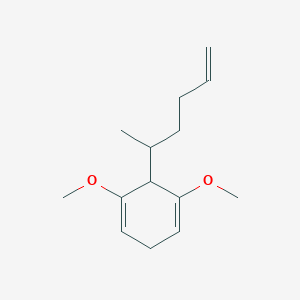
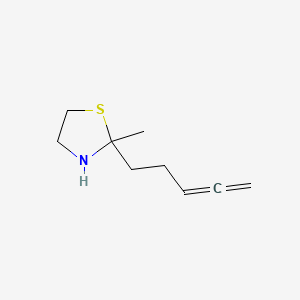

![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
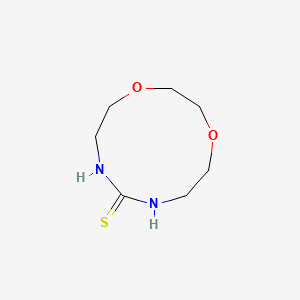
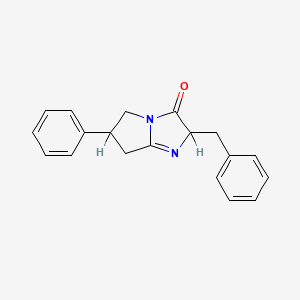
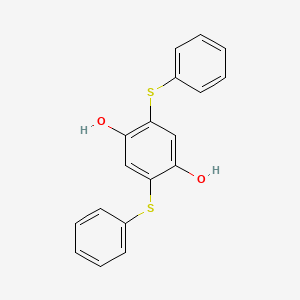
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
